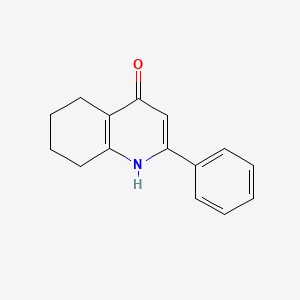
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by a quinolone core structure with a phenyl group at the 2-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which is a base- or acid-promoted condensation followed by cyclodehydration and annulation of an aromatic o-amino-substituted carbonyl compound with an appropriately substituted carbonyl derivative containing a reactive α-methylene group . The reaction is typically carried out by refluxing an aqueous or alcoholic solution of reactants in the presence of a base or by heating a mixture of the reactants at high temperature (150-220ºC) in the absence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional functional groups, while reduction may produce tetrahydroquinolone derivatives.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-5,6,7,8-tetrahydro-4H-thiochromene
- 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl
- 2-Phenyl-5,6-tetramethylene-4H-thiopyrane
Comparison: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is unique due to its specific quinolone core structure and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Eigenschaften
CAS-Nummer |
83842-17-5 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-phenyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
InChI-Schlüssel |
JQAQWCPQGMLSGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















